
EBOV-GP: A Structural and Functional Analysis
for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ebov-GP-IN-1

Cat. No.: B14762193 Get Quote
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The Ebola virus (EBOV) glycoprotein (GP) is the sole viral protein on the virion surface, making

it the primary determinant of viral entry and a critical target for therapeutic intervention. This

technical guide provides a comprehensive analysis of the structure and function of EBOV-GP,

with a focus on quantitative data, detailed experimental methodologies, and visual

representations of key processes to aid in research and drug development efforts.

EBOV-GP Structure: A Trimeric Machine for Viral
Entry
The EBOV-GP is a class I fusion protein that exists as a trimer of heterodimers on the viral

surface.[1][2] Each heterodimer consists of two subunits, GP1 and GP2, which are linked by a

disulfide bond.[1][3] The overall structure of the GP trimer resembles a chalice, with the GP1

subunits forming the "bowl" and the GP2 subunits forming the "stem".[3][4]

GP1 Subunit: The GP1 subunit is responsible for attachment to host cells.[1][3] It is composed

of a base, a head, and a glycan cap. The receptor-binding site (RBS) for the endosomal host

receptor, Niemann-Pick C1 (NPC1), is located within the head region but is shielded by the

glycan cap and a heavily glycosylated mucin-like domain (MLD).[5][6] This shielding is a key

mechanism of immune evasion.[5]
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GP2 Subunit: The GP2 subunit mediates the fusion of the viral and host cell membranes.[3][7]

It contains a hydrophobic internal fusion loop, two heptad repeat regions (HR1 and HR2), a

transmembrane domain, and a cytoplasmic tail. In the pre-fusion conformation, the fusion loop

is buried within the GP trimer.[8]

The crystal structure of the Zaire ebolavirus GP in its trimeric, pre-fusion conformation has

been determined, providing critical insights into its architecture.[1][2][9] Cryo-electron

microscopy (cryo-EM) has further elucidated the structure of the full-length, glycosylated GP on

the viral surface.[5][10]

EBOV-GP Function: A Multi-Step Process of Viral
Entry
The entry of EBOV into host cells is a complex process orchestrated by EBOV-GP. The

following diagram illustrates the key signaling and molecular events involved in GP-mediated

viral entry.
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Figure 1: EBOV-GP Mediated Viral Entry Pathway. This diagram outlines the sequential steps

of Ebola virus entry into a host cell, from initial attachment to the release of the viral

ribonucleoprotein (RNP) into the cytoplasm.

The process begins with the attachment of the virion to the host cell surface, which is thought

to be mediated by interactions between GP and various cell surface molecules, such as C-type

lectins.[1] Following attachment, the virus is internalized into the cell via macropinocytosis.[11]
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Inside the endosome, the acidic environment and the action of host proteases, specifically

cathepsins B and L, cleave the glycan cap and MLD from GP1.[12] This cleavage exposes the

RBS, allowing it to bind to the endosomal receptor NPC1.[13][14] The interaction between the

cleaved GP and NPC1 is a critical step that triggers conformational changes in GP2, leading to

the insertion of the fusion loop into the endosomal membrane and subsequent fusion of the

viral and host membranes.[8][13] This fusion event releases the viral ribonucleoprotein into the

cytoplasm, initiating viral replication.[11]

Quantitative Analysis of EBOV-GP Function
The following tables summarize key quantitative data related to the interaction of EBOV-GP

with neutralizing antibodies and the NPC1 receptor.

Table 1: Neutralizing Antibody Efficacy against EBOV

Antibody Epitope Region
Neutralization
(IC50)

Reference(s)

KZ52 GP1/GP2 base
~10 µg/mL

(pseudovirus)
[4]

mAb114
Glycan cap / Inner

chalice
0.48 nM (rVSV) [6][15]

1A2 GP Head 0.48 nM (rVSV) [16]

1D5 GP Head 1.55 nM (rVSV) [16]

c13C6
GP/sGP cross-

reactive
Modest potency [8]

ADI-15974 competitor GP stalk Potent (≤0.05 µg/ml) [8]

Table 2: Binding Affinity of EBOV-GP
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Interacting
Molecules

Method Affinity (Kd) Reference(s)

Cleaved EBOV-GP

and NPC1 domain C
Not specified ~100 µM [1]

Wild-type EBOV GP

and NPC1 domain C
ELISA EC50 of ≈0.5 nM [13]

Experimental Protocols for EBOV-GP Analysis
Detailed methodologies are crucial for the reproducible study of EBOV-GP. The following

sections provide overviews of key experimental protocols.

Pseudovirus Neutralization Assay
This assay is a safe and widely used method to assess the neutralizing activity of antibodies

against EBOV-GP in a BSL-2 laboratory. It utilizes a replication-defective viral core (e.g., from

HIV-1 or VSV) pseudotyped with EBOV-GP.
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Figure 2: Workflow for a Pseudovirus Neutralization Assay. This diagram illustrates the key

steps involved in determining the neutralizing potency of antibodies against EBOV-GP using a

pseudovirus system.
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Detailed Methodology:

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid

encoding EBOV-GP and a plasmid for a replication-defective viral backbone that expresses a

reporter gene like luciferase.[10]

Harvest and Titer: Collect the supernatant containing the pseudoviruses 48-72 hours post-

transfection. Determine the viral titer to ensure a consistent amount of virus is used in the

assay.[10]

Antibody Dilution: Prepare serial dilutions of the monoclonal antibody or patient serum to be

tested.

Neutralization Reaction: Incubate the pseudovirus with the antibody dilutions for 1 hour at

37°C.[10]

Infection: Add the virus-antibody mixture to target cells (e.g., Vero E6) plated in 96-well

plates.

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene

expression.[10]

Readout: Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the reduction in

luciferase activity against the antibody concentration.

Cryo-Electron Microscopy (Cryo-EM) of EBOV-GP
Cryo-EM is a powerful technique to determine the high-resolution structure of EBOV-GP in its

native, trimeric state.
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Figure 3: Workflow for Cryo-Electron Microscopy of EBOV-GP. This diagram outlines the major

stages of determining the structure of the Ebola virus glycoprotein using cryo-EM, from sample

preparation to the final atomic model.

Detailed Methodology:

Protein Purification: Express and purify the soluble ectodomain of EBOV-GP, often with

stabilizing mutations or in complex with a neutralizing antibody Fab fragment to maintain its

trimeric structure.

Vitrification: Apply a small volume of the purified protein solution to an EM grid, blot away

excess liquid, and rapidly plunge-freeze it in liquid ethane to embed the particles in a thin

layer of vitreous ice.

Data Collection: Load the frozen grid into a transmission electron microscope and collect a

large dataset of micrographs at cryogenic temperatures.

Image Processing:

Motion Correction: Correct for beam-induced motion of the particles.

Contrast Transfer Function (CTF) Estimation: Determine and correct for the effects of the

microscope's optics.

Particle Picking: Automatically select individual GP particles from the micrographs.

2D and 3D Classification: Classify the particle images to remove noise and select for

homogeneous populations, then generate an initial 3D reconstruction.

3D Refinement: Refine the 3D reconstruction to high resolution.

Model Building: Build an atomic model into the final 3D density map and validate its

geometry and fit to the data.

Membrane Fusion Assay
This assay measures the ability of EBOV-GP to mediate the fusion of viral and target cell

membranes.
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Detailed Methodology:

Liposome Preparation: Prepare liposomes labeled with a fluorescent dye pair that exhibits

FRET (e.g., NBD-PE and Rhodamine-PE) to mimic the viral membrane. Unlabeled

liposomes are used to represent the target membrane.

Reconstitution: Reconstitute purified, cleaved EBOV-GP into the labeled liposomes.

Fusion Reaction: Mix the GP-containing labeled liposomes with unlabeled target liposomes.

Induce fusion by lowering the pH of the solution to mimic the endosomal environment.

Readout: Monitor the decrease in FRET (or increase in donor fluorescence) over time using

a fluorometer. Lipid mixing results in the dilution of the fluorescent probes and a decrease in

FRET efficiency.

Data Analysis: Quantify the rate and extent of membrane fusion from the fluorescence

signal.

Logical Relationships in EBOV-GP Structure and
Function
The structure of EBOV-GP is intricately linked to its function. The following diagram illustrates

these key relationships.
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Figure 4: Interplay of EBOV-GP Structure and Function. This diagram illustrates the logical

relationships between the structural features of the Ebola virus glycoprotein, the external

triggers it encounters during entry, and its resulting functional activities.

Conclusion
The Ebola virus glycoprotein is a highly complex molecular machine that is essential for viral

pathogenesis. A detailed understanding of its structure and function is paramount for the

development of effective vaccines and therapeutics. This guide provides a foundational

overview of the current knowledge, presenting key data and methodologies to support ongoing

research in this critical field. The continued application of advanced structural and functional

analysis techniques will undoubtedly reveal further vulnerabilities of EBOV-GP that can be

exploited for the design of next-generation antiviral strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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